Foretinib exerts its anti-tumor effects through a multi-pronged mechanism, directly targeting cancer cells and their supportive microenvironment.
The following diagram illustrates the core signaling pathways disrupted by this compound and the resulting biological effects in tumor cells.
This diagram summarizes the multi-targeted mechanism of action of this compound, from receptor inhibition to downstream biological effects.
This compound's efficacy and mechanisms have been validated across various experimental protocols and cancer models, as summarized below.
| Cancer Model | Key Experimental Findings | Reference |
|---|---|---|
| Chronic Myelogenous Leukemia (CML) | Decreased viability and clonogenic potential; induced mitotic catastrophe and caspase-2-mediated apoptosis in both Imatinib-sensitive and resistant cells. | [1] |
| Ovarian Cancer | Blocked tumor progression and invasion in genetic mouse models; reduced tumor burden and metastasis in xenografts; induced anoikis (detachment-induced cell death); inhibited adhesion and migration in 3D omental models. | [2] |
| Multidrug-Resistant (MDR) Cancer | Inhibited ABCB1 and ABCG2 efflux function; increased intracellular accumulation of Rho 123 and chemotherapeutics; synergized with doxorubicin and mitoxantrone in MDR cell lines (MES-SA/DX5, MCF-7/MX). | [3] |
For researchers looking to replicate or understand these studies, here are outlines of key methodologies used in the cited research.
This compound has demonstrated a unique and multifaceted mechanism, particularly in its ability to induce mitotic catastrophe and reverse multidrug resistance, providing a strong rationale for its further investigation [1] [3]. However, its clinical development has faced challenges. Phase II trials in molecularly unselected populations, such as metastatic gastric cancer, showed limited efficacy [5] [6]. In contrast, more promising activity was observed in biomarker-selected patients, such as those with papillary renal cell carcinoma harboring germline MET mutations, where an overall response rate of 13.5% was reported, and 50% of patients with the mutation responded [5] [6]. As of now, this compound has not received FDA approval and its clinical development appears to be halted [7] [5].
Foretinib functions as a small-molecule ATP-competitive inhibitor, binding to the adenosine triphosphate pockets of multiple receptor tyrosine kinases [1]. Its primary mechanism involves inhibiting the phosphorylation of these receptors, which in turn blocks their activation and disrupts critical downstream signaling cascades, including the MAPK and PI3K/AKT pathways [2] [1]. This disruption affects multiple cellular processes crucial for tumor survival and growth.
The following diagram illustrates the key signaling pathways targeted by this compound and its functional consequences in cancer cells:
Key signaling pathways targeted by this compound and its functional consequences in cancer cells.
Preclinical studies demonstrated that this compound blocks multiple stages of tumor progression. In ovarian cancer models, it inhibited c-Met activation, reduced cancer cell adhesion, blocked migration and invasion, induced anoikis (a form of cell death after detachment), and reduced proliferation via a G2/M cell cycle arrest [2]. In endometrial cancer models, its anti-tumor effect was linked to the induction of p53-dependent apoptosis [1] [3].
Clinical trials evaluated this compound in various solid tumors, with the most promising activity observed in papillary renal cell carcinoma (pRCC), particularly in patients with germline MET mutations [4]. However, activity was limited in molecularly unselected populations, such as metastatic gastric cancer [4] [5]. The table below summarizes key clinical outcomes.
| Cancer Type | Trial Phase | Key Results | Notes |
|---|---|---|---|
| Papillary RCC | II | ORR: 13.5%; Median PFS: 9.3 months [4]. | ORR was 50% in patients with germline MET mutations vs. 9% in those without [4]. |
| Metastatic Gastric Cancer | II | Best response: Stable disease (23% intermittent dosing, 20% daily dosing) [4]. | No objective response; limited efficacy in molecularly unselected population [4] [5]. |
| Advanced Solid Tumors | I | Partial responses in medullary thyroid cancer and papillary RCC; established MTD [4]. | Dose-limiting toxicities included elevated AST and lipase [4]. |
Key experimental protocols from the cited research are detailed below, providing insight into how this compound's effects were evaluated.
This compound served as an important proof-of-concept for multi-kinase inhibition. While its clinical development was halted, the knowledge gained from its study, particularly regarding the central role of c-Met signaling and the necessity of biomarker selection, continues to inform the development of subsequent targeted therapies.
Foretinib's design allows it to simultaneously block the activity of both MET and VEGFR2.
The rationale for dual inhibition lies in the synergistic roles of MET and VEGFR2 in promoting aggressive tumor phenotypes. The following diagram illustrates how this compound disrupts these key signaling pathways.
Synergistic inhibition of MET and VEGFR2 signaling by this compound disrupts key cancer-promoting pathways [3] [1].
This compound's efficacy has been evaluated through various preclinical and clinical studies.
A pivotal phase II trial evaluated this compound in 74 patients with metastatic papillary renal cell carcinoma (PRCC), a cancer often driven by MET alterations [4].
| Outcome Measure | Result | Key Biomarker Correlation |
|---|---|---|
| Overall Response Rate (ORR) | 13.5% (by RECIST 1.0) | ORR was 50% (5 of 10 pts) with germline MET mutations vs. ~9% (5 of 57 pts) without [4] |
| Progression-Free Survival (PFS) | Median 9.3 months | Not reported in summary |
| Overall Survival (OS) | Median not reached | Not reported in summary |
| Most Frequent Adverse Events | Fatigue, hypertension, GI toxicities, non-fatal pulmonary emboli [4] | N/A |
Preclinical studies often follow a standard workflow to establish the rationale for therapy. The diagram below outlines a typical protocol for evaluating this compound in a specific cancer type.
Generalized preclinical workflow for evaluating this compound's efficacy, from in-vitro models to in-vivo validation [5] [4].
| Cancer Type | Model System (Cell Line/Animal) | Key Findings & Mechanism of Action | Efficacy Metrics & Outcomes | Citation |
|---|
| Colorectal Carcinoma (CRC) | In vivo: CT26, MC38 mouse models | - Increased tumor cell PD-L1 via JAK2-STAT1 pathway.
This compound exerts its effects by simultaneously targeting multiple receptor tyrosine kinases. The following diagram illustrates its primary mechanism, which involves disrupting key signaling pathways that promote tumor growth and survival.
Diagram of this compound's primary mechanism inhibiting c-MET and VEGFR2 signaling.
The primary mechanisms are:
The robustness of this compound's preclinical data comes from well-established experimental methodologies. Here are the core protocols used across multiple studies.
Emerging trends in preclinical oncology highlight several promising avenues for this compound:
The following methodologies are commonly used in preclinical studies to evaluate this compound's efficacy and mechanisms of action.
This standard protocol measures the direct effect of this compound on cancer cell proliferation [1] [2].
These protocols help determine if this compound induces cell death and blocks its target pathways [1].
This compound's activity varies significantly based on the specific MET alteration context and cancer type.
| Cancer Model / Context | MET Alteration | Key Efficacy Findings |
|---|---|---|
| Papillary Renal Cell Carcinoma (Phase II Trial) [4] | Germline MET mutation; Somatic MET mutation/amplification | ORR: 13.5% (entire cohort); ORR: 50% (germline MET mutation subgroup, 5/10 patients); mPFS: 9.3 months |
| NSCLC (Preclinical Ba/F3 Model) [2] | METex14 + secondary D1228H mutation | This compound IC₅₀: < 0.1 µM; Potent activity against D1228X/Y1230X resistance mutations |
| Gastric Cancer (Preclinical Cell Model) [1] | MET amplification | Growth inhibition & apoptosis in MET-amplified MKN45/SNU620; Reduced cancer stemness (CD44, OCT3/4) |
| Gastric Cancer (Preclinical) [3] | FGFR2 amplification | Inhibits phosphorylation of FGFR2 and inter-receptor networks; Effective in FGFR2-amplified KATO-III cells |
This compound's unique binding mode as a type II inhibitor explains its ability to overcome resistance to type I MET-TKIs. The diagram below illustrates the sequential treatment strategy and this compound's role in tackling resistance.
Despite its potential, resistance to this compound can develop. In vitro studies using Ba/F3 cell models show that tertiary mutations in the MET gene (such as G1163X, L1195F/I, and F1200I/L) can emerge as acquired resistance mechanisms to this compound treatment [2].
Accurate identification of MET amplification is crucial for patient selection. The table below compares common diagnostic methods.
| Method | Key Metric | Considerations & Challenges |
|---|
| Fluorescence in situ Hybridization (FISH) [5] [6] | MET/CEP7 ratio Gene Copy Number (GCN) | Gold standard. Distinguishes focal amplification from polysomy. High-level amplification (ratio >5 or GCN ≥10) better predicts response [5]. | | Next-Generation Sequencing (NGS) [5] [6] | Gene Copy Number (GCN) | Comprehensive but may struggle to differentiate focal amplification from polysomy. Co-examination of adjacent genes (e.g., BRAF, CDK6) can help [5]. | | Immunohistochemistry (IHC) [5] | Protein Overexpression | Not always correlated with MET amplification due to tumor heterogeneity. Not recommended for sole patient selection [5]. |
This compound represents a strategically important type II MET-TKI, primarily due to its validated ability to overcome the most common on-target resistance mutations that arise after frontline therapy with type Ib MET-TKIs [2]. Its multi-kinase targeting profile also suggests a broader, under-explored potential in cancers with co-activated signaling networks, such as those involving FGFR2 [3]. Future research should focus on optimizing combination therapies and developing next-generation inhibitors to address tertiary resistance mutations.
Table 1: Efficacy and Patient Demographics from a Phase II Gastric Cancer Study [1] [2] [3]
| Parameter | Intermittent Dosing Schedule (n=44) | Daily Dosing Schedule (n=26) |
|---|---|---|
| Dosing Regimen | 240 mg/day for 5 consecutive days, every 14 days [1] | 80 mg/day [1] |
| Patient Demographics | 74 patients total; 74% male; median age 61 years (range 25-88); 93% had prior therapy [1] | |
| Best Objective Response | 0% (No partial or complete responses) [1] | 0% (No partial or complete responses) [1] |
| Stable Disease (SD) Rate | 23% (10 patients) [1] | 20% (5 patients) [1] |
| Median Duration of SD | 3.2 months (range 1.9-7.2 months) [1] | 3.2 months (range 1.9-7.2 months) [1] |
| Median Progression-Free Survival (PFS) | 1.6 months [1] | 1.8 months [1] |
Table 2: Safety and Tolerability Profile [1] [4]
| Adverse Event (AE) | Intermittent Dosing (n=48) | Daily Dosing (n=26) |
|---|---|---|
| Any Treatment-Related AE | 91% of all patients (74 total) experienced at least one AE [1] | |
| Hypertension | 35% [1] | 15% [1] |
| Elevated Aspartate Aminotransferase (AST) | 23% [1] | 8% [1] |
| Fatigue | Commonly reported [1] | Commonly reported [1] |
| Diarrhea | Commonly reported [1] | Commonly reported [1] |
| Maximum Tolerated Dose (MTD) | Not the MTD for this schedule [1] | 80 mg (established as MTD in Phase I) [4] |
The following methodologies are based on the phase II clinical trial that directly compared the two this compound dosing schedules in patients with metastatic gastric cancer [1] [3].
1. Study Design and Patient Selection
2. Dosing and Treatment Administration
3. Efficacy and Safety Assessment Methodologies
4. Correlative Studies and Biomarker Analysis
The diagram below illustrates the primary targets of this compound and the downstream signaling pathways it inhibits, based on the described mechanism of action [5] [6].
Foretinib (FTB) is an orally active, small-molecule, multi-kinase inhibitor that primarily targets c-MET and VEGFR-2 receptors. It has demonstrated potent activity in various cancer models, including breast, ovarian, and gastric cancers [1] [2] [3]. Therapeutic drug monitoring (TDM) is crucial for this compound due to its narrow therapeutic index and high interindividual variability, which necessitates dose individualization to ensure maximum efficacy with minimal side effects [1]. While liquid chromatography-mass spectrometry (LC-MS/MS) is often used for such analyses, it is costly and requires specialized technical expertise [1].
The micellar-enhanced spectrofluorimetric method presented here offers a sensitive, precise, and eco-friendly alternative for quantifying this compound in human urine. This method leverages the fluorescence enhancement of this compound in a Cremophor RH 40 (Cr RH 40) micellar system, simplifying sample preparation and eliminating the need for expensive instrumentation [4] [1]. The methodology was optimized using Response Surface Methodology (RSM) with a Box-Behnken design, ensuring robust and reliable performance [4] [1]. These Application Notes provide a detailed protocol for researchers and scientists to implement this assay in drug development and clinical monitoring settings.
The assay is based on the significant enhancement of the native fluorescence of this compound when incorporated into the micellar structure of the non-ionic surfactant Cremophor RH 40. In an aqueous solution, surfactant molecules form micelles—organized aggregates with a hydrophobic core and hydrophilic exterior. The hydrophobic environment of the micellar core shields the this compound molecule from the polar aqueous solvent, reducing collisional quenching and non-radiative decay pathways, thereby leading to a marked increase in fluorescence quantum yield [4] [1] [5]. This principle of micellar-enhanced fluorescence is illustrated below.
The following parameters, optimized via Response Surface Methodology (Box-Behnken design), are critical for assay performance [4] [1].
Table 1: Optimized Spectrofluorimetric Parameters for this compound Assay
| Parameter | Optimized Condition | Notes / Effect of Variation |
|---|---|---|
| Organized Medium | Cremophor RH 40 (Cr RH 40) | Provided maximum fluorescence enhancement compared to other surfactants (e.g., SDS, Tween) [4] |
| Excitation Wavelength (λex) | 245 nm | This compound also has a secondary excitation peak at 290 nm [1] |
| Emission Wavelength (λem) | 344 nm | The primary, most intense emission peak [1] |
| Buffer pH | 7.0 (Phosphate Buffer) | Fluorescence intensity is highly dependent on pH [4] |
| Cr RH 40 Volume | 60 µL of 1% solution | Sufficient for complete micellization; excess surfactant does not quench signal [4] [1] |
| Diluting Solvent | Water (Aqueous Micellar Medium) | Confers the eco-friendly nature of the method [4] |
Table 2: Analytical Performance and Validation Data of the Method
| Validation Parameter | Result |
|---|---|
| Linear Range | 50 – 1000 µg L⁻¹ |
| Correlation Coefficient (r) | 0.998 |
| Limit of Detection (LOD) | 10.60 µg L⁻¹ |
| Accuracy (Mean Recovery %) | Bulk Powder: ≥ 99.82% Spiked Urine: 100.59% ± 3.40% | | Precision (RSD %) | Within acceptable limits per ICH guidelines | | Specificity | No interference from endogenous urine components [4] |
The entire experimental workflow, from sample preparation to analysis, is summarized below.
The developed micellar-enhanced spectrofluorimetric method offers several key advantages:
This document provides a comprehensive Application Notes and Protocol for the quantitative analysis of this compound in human urine using a micellar-enhanced spectrofluorimetric assay. The method is robust, sensitive, and validated according to ICH guidelines. Its simplicity and cost-effectiveness make it highly suitable for routine application in therapeutic drug monitoring, pharmacokinetic studies, and quality control laboratories, facilitating the effective and safe use of this compound in cancer therapy.
Foretinib is an orally available multi-kinase inhibitor that targets key receptor tyrosine kinases, including c-Met and VEGFR-2 [1]. Its ability to impede multiple steps of metastasis has been demonstrated across various cancer models.
The table below summarizes the primary anti-metastatic effects of this compound observed in preclinical studies:
| Cancer Model | Effect on Adhesion | Effect on Migration & Invasion | Key Signaling Pathways Affected | Reference |
|---|---|---|---|---|
| Ovarian Cancer | Reduced cell adhesion; Induction of anoikis (detachment-induced cell death) | Blocked migration and invasion; Prevented invasion through basement membrane in vivo | Inhibition of c-Met activation; Reduction of pAKT | [1] |
| Triple-Negative Breast Cancer (TNBC) | Information not specified in results | Synergistic reduction of migration/invasion capacity when combined with Lapatinib (EGFR inhibitor) | Reduction of pAKT; Decrease in invadopodia formation and gelatin digestion | [2] |
| Colon Cancer (Immunomodulatory) | Information not specified in results | Inhibition of tumor metastasis to the lung in mouse models (in combination with anti-PD-1) | Increased PD-L1 expression via JAK2-STAT1 pathway; VEGFR2 inhibition | [3] |
The following are standardized protocols for key assays used to determine this compound's effects on migration and invasion, primarily based on the Boyden chamber (Transwell) method [4] [5].
This protocol quantifies the directional movement of cells through a porous membrane toward a chemoattractant. The invasion assay adds a layer of extracellular matrix (ECM) to measure the ability to degrade and move through a basement membrane mimic [4] [5].
This protocol assesses the ability of cells to adhere to an ECM substrate, a crucial step in metastasis [5].
The following diagrams, created with DOT language, illustrate the core experimental workflow and the primary signaling pathway targeted by this compound.
Q: What is the molecular mechanism by which Foretinib increases PD-L1 expression?
A: this compound, a multi-tyrosine kinase inhibitor, upregulates PD-L1 expression by activating the JAK2-STAT1 signaling pathway [1] [2]. Treatment with this compound leads to increased levels of phosphorylated STAT1 (at both Y701 and S727) and total STAT1. This activation triggers the transcription of the PD-L1 gene. This mechanism provides a strong rationale for combining this compound with anti-PD-1/PD-L1 immunotherapy, as the induced PD-L1 makes tumor cells more susceptible to checkpoint blockade [1].
The diagram below illustrates this signaling pathway and the experimental workflow for its validation.
Q: What quantitative evidence supports PD-L1 upregulation and the resulting therapeutic effect?
The following tables summarize core experimental findings from the primary research [1].
Table 1: this compound-Induced PD-L1 Upregulation in Cell Lines
| Cell Line | Type | This compound Treatment | PD-L1 Protein Level | pSTAT1 Level | Key Method |
|---|---|---|---|---|---|
| MC38 | Mouse Colon Cancer | 1-4 µM for 24h | Significantly Increased | Significantly Increased | Western Blot |
| CT26 | Mouse Colon Cancer | 1-4 µM for 24h | Significantly Increased | Significantly Increased | Western Blot |
| HCT116 | Human Colon Cancer | 1-4 µM for 24h | Significantly Increased | Significantly Increased | Western Blot |
| HT29 | Human Colon Cancer | 1-4 µM for 24h | Significantly Increased | Significantly Increased | Western Blot |
| SW480 | Human Colon Cancer | 1-4 µM for 24h | Significantly Increased | Significantly Increased | Western Blot |
Table 2: In Vivo Efficacy of this compound + αPD-1 Combination Therapy
| Tumor Model | Treatment Groups | Tumor Growth Inhibition vs. Control | Tumor-Free Survival Rate | Key Immune Changes in TME |
|---|---|---|---|---|
| MC38 (C57BL/6) | This compound | ~68% | Not Specified | ↑ CD4+ & CD8+ T cells; ↓ CD11b+ cells |
| αPD-1 | ~77% | Not Specified | - | |
| This compound + αPD-1 | >100% (Regression) | 50% | Further ↑ T cell function; ↓ TAMs & M2-TAMs | |
| CT26 (BALB/c) | This compound + αPD-1 | Significantly Enhanced | 83% | ↓ Tregs, TAMs, M2-TAMs in lungs |
Q: How can I validate this compound-induced PD-L1 upregulation via JAK2-STAT1 in my lab?
Here is a detailed protocol based on the methods from the research [1] [2].
Objective: To confirm that this compound treatment upregulates PD-L1 and activates the JAK2-STAT1 pathway in cancer cell lines.
Materials:
Procedure:
Cell Seeding and Treatment:
Protein Extraction and Western Blotting:
Flow Cytometry for Surface PD-L1:
Q: What are common issues when studying this mechanism and how can they be resolved?
| Problem | Possible Cause | Solution |
|---|---|---|
| No change in PD-L1 via Western Blot | Ineffective this compound batch; Incorrect cell line/model. | Verify drug activity with a viability assay; Confirm pathway relevance in your cell line using IFN-γ as a positive control for JAK-STAT activation [3]. |
| Weak PD-L1 signal in Flow Cytometry | Antibody concentration too low; Over-fixation of cells. | Titrate the antibody for optimal signal; Avoid fixation or use gentle permeabilization if needed. |
| Poor tumor growth inhibition in vivo | Suboptimal dosing schedule; Unfavorable tumor microenvironment. | Refer to the in vivo dosing protocol (e.g., 5 mg/kg this compound oral gavage, 3 times/week); Monitor immune cell infiltration in tumors to assess TME remodeling [1]. |
| High toxicity in mouse models | This compound dose too high. | Implement a dose-finding study; Consider intermittent dosing or weight-based dose adjustment. |
The table below summarizes some of the most promising this compound combinations identified in recent preclinical studies:
| Combination Drug | Target(s) | Cancer Model(s) Studied | Key Findings & Efficacy | Observed Interaction / Notes |
|---|---|---|---|---|
| Lapatinib [1] [2] | EGFR, HER2 | Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231, BT549) [2] | Synergistic reduction in cell viability and invasion; G2/M cell cycle arrest; reduced pAKT levels [2]. | Synergistic (CI <1). Dose recalculation is required due to metabolic interaction [1]. |
| Anti-PD-1 Antibody [3] [4] | PD-1 | Murine models of colorectal cancer (MC38, CT26) [3] [4] | Enhanced tumor regression (83% in CT26; 50% in MC38) and survival; remodeled TME to boost anti-tumor immunity [3] [4]. | Rational combination. This compound increases PD-L1 via JAK2-STAT1, improving anti-PD-1 efficacy [3]. |
| Dacomitinib [5] | EGFR, HER2, HER4 | Patient-derived Glioblastoma Stem-like Cells (GSCs) [5] | Identified as one of the most effective cytotoxic combinations against GSCs [5]. | Highly effective combo. More data is needed on the nature of the interaction. |
| AZD3759 [5] | EGFR | Patient-derived Glioblastoma Stem-like Cells (GSCs) [5] | Identified as a promising combination for targeting the GSC population [5]. | Promising combo. Specific efficacy data was not provided in the abstract. |
A critical factor for dose recalculation, especially for the this compound/Lapatinib combo, is their mutual influence on metabolic stability. Key pharmacokinetic parameters from a study in a rat liver microsomes (RLMs) matrix are summarized below [1]:
| Compound | Intrinsic Clearance (CLint) | In Vitro Half-Life (t1/2) | Impact in Combination |
|---|---|---|---|
| This compound (FTB) | 6.33 mL min⁻¹ kg⁻¹ [1] | 23.9 min [1] | Metabolic rate decreased when combined with Lapatinib [1]. |
| Lapatinib (LPB) | 5.63 mL min⁻¹ kg⁻⁻¹ [1] | 26.9 min [1] | Metabolic rate greatly increased when combined with this compound [1]. |
This data indicates both drugs undergo high hepatic clearance, suggesting low oral bioavailability. The opposing changes in metabolic rates when co-administered mean that dose recalculation is essential to maintain therapeutic exposure [1].
This methodology, adapted from a study on TNBC cell lines, provides a workflow for evaluating the cytotoxicity and synergy of a drug combination like this compound and Lapatinib [2].
Key Steps and Considerations [2]:
Q1: Our data shows a synergistic effect (CI < 1) for a this compound combination in vitro, but in vivo efficacy is lacking. What could be the cause?
Q2: Why is dose recalculation critical when this compound is used in combination with Lapatinib?
Q3: What is the rationale for combining this compound with an anti-PD-1 immunotherapy?
Foretinib is an orally available small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, RON, AXL, and PDGFR [1]. Its primary anti-tumor effects were initially attributed to inhibiting angiogenesis and tumor cell proliferation. However, recent findings show its profound impact on the immunosuppressive TME [2] [3].
The following table summarizes quantitative data from a pivotal study using murine colorectal cancer models [2] [3].
| Tumor Model | Treatment Group | Tumor Growth Inhibition | Complete Regression Rate | Long-term Survival (Recurrence-free) |
|---|---|---|---|---|
| MC38 (C57BL/6 mice) | This compound (7.5 mg/kg) | 67.97% | Not specified | Not specified |
| αPD-1 | 76.69% | Not specified | Not specified | |
| This compound + αPD-1 | 98.05% | 50% (3 of 6 mice) | >120 days | |
| MC38 (C57BL/6 mice) | This compound (10 mg/kg) + αPD-1 | Enhanced vs. lower dose | 83% | >120 days |
| CT26 (BALB/c mice) | This compound + αPD-1 | Significantly inhibited | 83% | >120 days |
| CT26-Luc (Metastasis) | This compound + αPD-1 | Significant inhibition of lung metastasis | Not applicable | Not applicable |
Q1: Our in vivo combination therapy shows variable efficacy. What are the critical factors to optimize?
Q2: How does this compound increase PD-L1, and why doesn't this promote immune escape in combination therapy?
Q3: What are the key immune cell populations to track when analyzing the TME? The combination therapy's success hinges on reshaping the immune landscape. Focus on these key populations [2] [3]:
This protocol is adapted from a study using the MC38 subcutaneous model [2] [3].
1. Materials
2. Methods
The following diagrams, created with Graphviz, illustrate the molecular mechanism and experimental workflow.
This compound (GSK1363089) is an oral multikinase inhibitor that primarily targets the HGF/Met and VEGFR2 signaling pathways [1]. Its anti-tumor effect in endometrial cancer cells is achieved by inducing p53-dependent apoptosis [1].
| Parameter Investigated | Finding | Experimental Method |
|---|---|---|
| Cell Proliferation | Suppressed in concentration-dependent manner | MTS assay |
| Apoptosis Induction | Significantly increased | Caspase-3 activity assay, FACS |
| Met & Akt Phosphorylation | Constitutively phosphorylated; decreased by this compound | Western Blot |
| p53 Pathway Activation | Increased p53 and PUMA expression; decreased p-MDM2 | Western Blot |
| In Vivo Efficacy | Significant anti-tumor effects | Mouse xenograft models |
| p53 Mutation Prevalence | 10.8% (37 of 344 specimens) | Immunohistochemistry |
Anoikis is a specific form of apoptosis triggered by cell detachment. The following workflow outlines key steps for investigating anoikis resistance [2].
Research on gastric cancer AGS cells shows that α-fetoprotein (AFP) influences anoikis resistance [3].
Q: What is the typical working concentration range for this compound in in vitro cell assays? A: Based on the MTS assay in endometrial cancer cell lines, this compound is used in a range from 0.1 μM to 100 μM, showing a concentration-dependent suppression of cell proliferation [1]. A concentration of 3 μM was used to induce significant apoptosis in caspase-3 assays [1].
Q: My anoikis assay shows low cell death signals. What could be the reason? A: Low cell death can be due to several factors:
Q: Which markers can I use to confirm this compound-induced apoptosis and the involvement of the p53 pathway? A: You can use a combination of markers:
Q: How can I model anoikis resistance in a more physiologically relevant system? A: Beyond the basic detachment model, consider:
The table below summarizes key experimental data comparing the MET inhibition profiles of Foretinib and Crizotinib.
| Inhibitor Property | This compound | Crizotinib |
|---|---|---|
| Primary Classification | Type II TKI (binds DFG-out, inactive MET conformation) [1] | Type Ia TKI (binds DFG-in, active MET conformation) [1] |
| Key Binding Residues | Interacts with the hydrophobic back pocket and solvent front residue G1163 [2] | Interacts with Y1230 residue [2] |
| Reported MET Ki/IC50 (Enzyme) | Highly potent; precise values for MET not fully detailed in search results | Potent; precise values for MET not fully detailed in search results |
| Cellular Proliferation IC50 | Potent inhibition; precise values for MET-driven models not fully detailed in search results | Potent inhibition; precise values for MET-driven models not fully detailed in search results |
| Activity vs. D1228X Mutations | Potent activity: Overcomes common on-target resistance (e.g., D1228H/N/V) [2] | Inactive: Resistance conferred by D1228 mutations [2] |
| Activity vs. Y1230X Mutations | Potent activity: Effective against Y1230X mutations [2] | Inactive: Resistance conferred by Y1230 mutations [2] |
| Selectivity Profile | Multi-kinase inhibitor (MET, VEGFR2, AXL, RON, Tie-2) [3] [4] | Multi-kinase inhibitor (ALK, MET, ROS1) [5] [6] |
| Additional MDR Reversal | Inhibits ABCB1 and ABCG2 efflux transporters, can reverse multidrug resistance [4] | Not indicated in search results |
The superior potency of this compound against certain resistance mutations is demonstrated through standardized cell-based and biochemical assays.
The diagram below outlines a typical workflow used to identify and characterize resistance mutations and inhibitor efficacy.
The different binding modes of Type I and Type II inhibitors underpin their distinct resistance profiles.
The diagram below illustrates how this compound and Crizotinib bind differently to the MET kinase domain, leading to different resistance profiles.
| Feature | Foretinib + Erlotinib (Combination Therapy) | Erlotinib Monotherapy |
|---|---|---|
| Mechanism of Action | Inhibits EGFR, MET, AXL, VEGFR2, and other kinases [1] [2] | Reversible inhibitor of EGFR tyrosine kinase [3] [4] |
| Recommended Dose | Erlotinib 150 mg daily from day 1, with this compound 30 mg added from day 15 (28-day cycles) [1] [5] | 150 mg daily, on an empty stomach [3] [4] |
| Efficacy (in studied population) | 17.8% response rate (5/28 response-evaluable patients) [1] [2] | Higher response rates in EGFR mutation-positive NSCLC; modest benefit in unselected populations [1] [6] |
| Common Adverse Events (≥20%) | Diarrhea, fatigue, anorexia, dry skin, rash, hypertension [1] [5] | Rash (49%), diarrhea (20%), anorexia, fatigue [3] |
| Key Resistance Mechanisms Targeted | Primary (HGF-MET signaling) and acquired (MET amplification, AXL activation) resistance to EGFR TKIs [1] [2] | Primarily effective against EGFR-sensitizing mutations; does not address MET/AXL-mediated resistance [1] |
| Research Phase | Phase I (as of 2017). Future development "will require molecular patient selection" [1] [2] | FDA-approved; first-line treatment for EGFR-mutant advanced NSCLC [3] [6] |
The combination strategy is grounded in overcoming well-defined resistance pathways to EGFR inhibitors.
The following diagram illustrates the signaling pathways and the points of inhibition for each drug.
The primary source of comparative data comes from the Canadian Cancer Trials Group phase I study (IND.196) [1] [5] [2].
For researchers and clinicians, the data suggests: